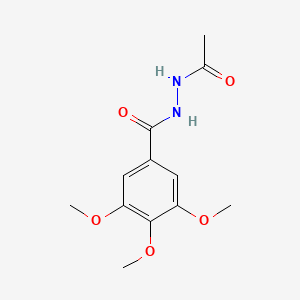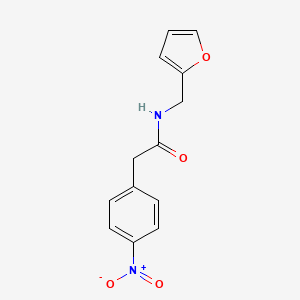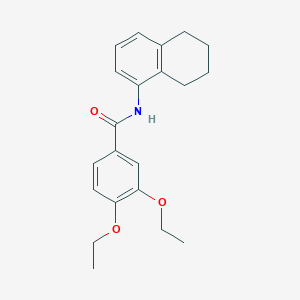
4,5-bis(3-methoxyphenoxy)phthalonitrile
Descripción general
Descripción
4,5-bis(3-methoxyphenoxy)phthalonitrile, commonly known as Bisphthalonitrile (BPN), is a chemical compound that has been extensively studied for its potential applications in various fields of science. BPN is a phthalonitrile derivative, which is a class of compounds that has gained significant attention due to their unique properties.
Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT) Applications
Phthalonitrile derivatives, including 4,5-bis(3-methoxyphenoxy)phthalonitrile, have been explored for potential applications in photodynamic therapy (PDT) for cancer treatment. The study by Kırbaç and Erdoğmuş (2020) discusses the synthesis of new phthalonitrile derivatives and their octa-substituted zinc phthalocyanines. These compounds, characterized using various spectroscopic methods, showed potential as photosensitizers in PDT due to their efficient singlet oxygen generation (Kırbaç & Erdoğmuş, 2020). Similarly, Ahmetali et al. (2019) synthesized and characterized zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups. These compounds demonstrated properties making them suitable as photosensitizers in PDT (Ahmetali et al., 2019).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of phthalonitrile derivatives are of significant interest. A study by Farajzadeh et al. (2022) presented the synthesis of novel mono and double-decker hexadeca-substituted metal phthalocyanines, providing insights into their biological properties (Farajzadeh et al., 2022). Bai et al. (2011) explored the synthesis of pegylated zinc(II) phthalocyanines and their in vitro photodynamic activities, highlighting their potential in medical applications (Bai et al., 2011).
Aggregation and Synthesis Studies
The aggregation and synthesis of phthalocyanines are crucial for understanding their properties and applications. Terekhov et al. (1996) described the synthesis of octaalkynylphthalocyanines and the effects of concentration and temperature on their NMR spectra, providing valuable data on the aggregation phenomena of these compounds (Terekhov et al., 1996).
Applications in High-Performance Resins
Phthalonitrile derivatives also find applications in the development of high-performance resins. Han et al. (2019) investigated the synthesis and characterization of low melting phthalonitrile resins containing methoxyl and/or allyl moieties, evaluating their potential in high-temperature structural composite matrices (Han et al., 2019).
Biological and Antimicrobial Activities
The biological properties of phthalocyanines are another area of research. Farajzadeh et al. (2021) studied the photophysicochemical, sonochemical, and biological properties of hexadeca-substituted phthalocyanines bearing fluorinated groups. They found these compounds exhibited excellent DPPH scavenging activity and DNA nuclease activity, along with significant biofilm inhibition against certain bacteria, indicating their potential in photodynamic antimicrobial therapies (Farajzadeh et al., 2021).
Propiedades
IUPAC Name |
4,5-bis(3-methoxyphenoxy)benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-25-17-5-3-7-19(11-17)27-21-9-15(13-23)16(14-24)10-22(21)28-20-8-4-6-18(12-20)26-2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTIWRIKAZJKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(3-methoxyphenoxy)benzene-1,2-dicarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)


![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)

![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)


![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
